molecular formula C29H26ClF4N3O5S2 B10798836 Unii-66vrx9TN9T CAS No. 1631164-24-3

Unii-66vrx9TN9T

Cat. No.: B10798836
CAS No.: 1631164-24-3
M. Wt: 672.1 g/mol
InChI Key: PZGSYNNVPNLHQG-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BAY-784 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for BAY-784 involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

BAY-784 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BAY-784 has a wide range of scientific research applications, including:

Mechanism of Action

BAY-784 exerts its effects by selectively binding to and inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the receptor from interacting with its natural ligand, thereby reducing the release of luteinizing hormone and follicle-stimulating hormone. The molecular targets involved include the gonadotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

BAY-784 is unique compared to other gonadotropin-releasing hormone receptor antagonists due to its high selectivity and potency. Similar compounds include:

These comparisons highlight BAY-784’s uniqueness in terms of its selectivity, potency, and favorable pharmacokinetic profile.

Properties

CAS No.

1631164-24-3

Molecular Formula

C29H26ClF4N3O5S2

Molecular Weight

672.1 g/mol

IUPAC Name

(2S)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide

InChI

InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m0/s1

InChI Key

PZGSYNNVPNLHQG-SANMLTNESA-N

Isomeric SMILES

C1CC1[C@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl

Canonical SMILES

C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl

Origin of Product

United States

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